molecular formula C12H17BrN2O2 B5031630 5-bromo-N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B5031630
M. Wt: 301.18 g/mol
InChI Key: HHSNOHLVSDQZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo group and a 2-(piperidin-1-yl)ethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated furan is then reacted with 2-(piperidin-1-yl)ethylamine to form the desired carboxamide derivative. This step typically requires the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters under Suzuki-Miyaura coupling conditions.

Major Products

    Substitution: Formation of azides, thiols, or amine derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofurans.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

5-bromo-N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 6-bromo-3-(4-methoxystyryl)quinoxaline-2(1H)-one
  • 5-bromo-2-(piperidin-1-yl)pyrimidine

Uniqueness

5-bromo-N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the furan ring, bromine atom, and piperidine moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(2-piperidin-1-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c13-11-5-4-10(17-11)12(16)14-6-9-15-7-2-1-3-8-15/h4-5H,1-3,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSNOHLVSDQZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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